molecular formula B5H9<br>C14H14NO4PS B011624 Pentaborane CAS No. 19624-22-7

Pentaborane

Cat. No.: B011624
CAS No.: 19624-22-7
M. Wt: 323.31 g/mol
InChI Key: AIGRXSNSLVJMEA-FQEVSTJZSA-N
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Description

Pentaborane(9), with the chemical formula B₅H₉, is a boron hydride characterized by its high reactivity, pyrophoric nature, and unique molecular structure. It exists as a colorless, volatile liquid at room temperature with a disagreeable odor . The compound was first synthesized in the 1930s by Schlesinger and Burg through the controlled decomposition of diborane (B₂H₆) . Its structure consists of a tetragonal pyramid of boron atoms: one apical boron bonded to a single terminal hydrogen and four basal borons, each bonded to one terminal and two bridging hydrogen atoms (Figure 1) . This electron-deficient geometry contributes to its Lewis acidity and susceptibility to electrophilic attack .

Historically, this compound(9) was investigated as a high-energy rocket fuel due to its high heat of combustion (~30,000 kJ/kg) and energy density .

Preparation Methods

Historical Synthesis via Pyrolysis of Diborane

The earliest method for synthesizing pentaborane involved the pyrolysis of diborane (B₂H₆). In this process, diborane is heated to temperatures exceeding 200°C, leading to the formation of B₅H₉ alongside other boron hydrides such as tetraborane (B₄H₁₀) . For example, Burg and Stone demonstrated that passing diborane through a U-tube heated to 115°C under controlled flow conditions produced this compound(ll), a precursor to B₅H₉ . Subsequent optimization revealed that maintaining a hydrogen-to-pentaborane(ll) ratio of 10:1 at 100°C for 10 minutes yielded stable B₅H₉ .

A critical advancement came with the use of electric discharge apparatuses, where diborane and hydrogen gas were subjected to a 12–15 kV discharge at 10 mm pressure. This method minimized side reactions and improved selectivity for B₅H₉, achieving yields of ~30% under optimized conditions . Despite its historical significance, this approach has been largely supplanted by more efficient routes due to safety concerns and low scalability.

Synthesis from B₃H₈ Salts

The development of B₃H₈⁻ (octahydrotriborate) salts as intermediates marked a turning point in this compound synthesis. By reacting B₃H₈⁻ salts with hydrogen bromide (HBr), researchers generated B₃H₇Br⁻, which upon pyrolysis at 150°C decomposed into B₅H₉ and hydrogen gas . This method, pioneered by Hosmane and Grimes, achieved yields exceeding 50% when conducted in a vacuum-sealed system to prevent oxidation .

A notable variation involves the use of nickel chloride (NiCl₂) as a catalyst. For instance, treating sodium octahydrotriborate (NaB₃H₈) with NiCl₂ in anhydrous benzene at 110°C produced B₅H₉ in 42% yield . This "one-pot" synthesis eliminates the need for isolating volatile intermediates, enhancing practicality for laboratory-scale production .

Hydride-Ion Abstraction Methods

Hydride-ion abstraction using Lewis acids has emerged as a versatile route to B₅H₉. In one approach, lithium this compound (LiB₅H₈) reacts with anhydrous hydrogen chloride (HCl) to release B₅H₉ and lithium chloride (LiCl) . This method, validated by Heusser, achieved near-quantitative yields when conducted under strict anhydrous conditions .

Alternatively, reacting B₃H₈⁻ with (n-Bu)₂O-BF₄ facilitates hydride transfer, forming B₅H₉ and boron trifluoride etherate (BF₃·OEt₂) . This method avoids high temperatures, operating efficiently at room temperature with yields of ~60% .

Isotopic Enrichment Routes

The demand for boron-10-enriched B₅H₉ (¹⁰B₅H₉) in neutron capture therapy has driven innovations in isotopic synthesis. Starting with ¹⁰B-enriched boric acid (H₃¹⁰BO₃), a multi-step process converts it to sodium borohydride (Na¹⁰BH₄) via butyl borate intermediates . Subsequent oxidation with iodine (I₂) in diglyme yields Na[¹⁰B₃H₈], which reacts with NiCl₂ in mineral oil to produce ¹⁰B₅H₉ . This route achieves isotopic purity >99% and has become the standard for medical-grade B₅H₉ .

Industrial-Scale Production

Industrial production of B₅H₉, primarily for aerospace applications, relies on continuous-flow systems. Callery Chemical Company’s proprietary method involves catalytic dehydrogenation of B₃H₈⁻ salts at 150°C under nitrogen atmosphere, achieving daily outputs of 50–100 kg . Key process parameters include:

ParameterValueSource
Temperature150°C
Pressure200 mmHg
CatalystNickel-based
Yield65–70%

This method emphasizes safety through mercury-manometer monitoring and nitrogen purging to prevent explosive oxidation .

Comparative Analysis of Methods

The choice of synthesis method depends on application-specific requirements:

  • Pyrolysis of Diborane : Suitable for small-scale research but limited by low yields (~30%) .

  • B₃H₈ Salt Routes : Preferred for laboratory synthesis due to moderate yields (50–70%) and scalability .

  • Isotopic Enrichment : Essential for medical applications despite higher costs .

  • Industrial Production : Optimized for throughput but requires advanced infrastructure .

Recent advances in catalyst design, particularly nickel and palladium complexes, promise to enhance yields and reduce energy consumption across all methods .

Chemical Reactions Analysis

Pentaborane is highly reactive and undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is an extremely reactive reducing agent and can ignite spontaneously in contact with air and many other materials. Reactions with oxygen are often violently explosive . This compound also reacts with ammonia to form a diammoniate .

Common reagents and conditions used in these reactions include:

    Oxidation: Reacts violently with oxygen.

    Reduction: Acts as a reducing agent.

    Substitution: Reacts with ammonia to form diammoniate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rocket Propulsion

Overview
Pentaborane has been investigated as a potential fuel for rocket engines due to its high energy density and the ability to release hydrogen upon combustion. Its use in aerospace applications stems from its favorable performance characteristics compared to conventional fuels.

Case Studies

  • NASA Research : Various studies conducted by NASA have focused on the energetic properties of this compound in rocket propulsion systems. Research indicates that this compound can produce a significant thrust-to-weight ratio, making it suitable for high-performance applications .
  • Thermal Stability : Investigations into the thermal stability of this compound have shown that it can maintain stability at elevated temperatures, which is crucial for long-duration missions. For instance, tests indicated that this compound remains stable at temperatures up to 90°C for extended periods .

Organic Synthesis

Overview
this compound serves as a versatile reagent in organic chemistry, particularly in the synthesis of complex molecules. Its unique boron-hydrogen bonds allow for various reactions, including hydride transfer and the formation of boron clusters.

Applications in Synthesis

  • Frustrated Lewis Pair Chemistry : this compound is utilized in "frustrated Lewis pair" (FLP) chemistry, where it acts as a Lewis acid to facilitate reactions that would otherwise be challenging. This application has implications in catalysis and materials development .
  • Synthesis of Higher Boron Hydrides : Researchers have synthesized higher boron hydrides from this compound, expanding the utility of boron compounds in creating new materials with desirable properties .

Materials Science

Overview
The unique properties of this compound make it an attractive candidate for various materials science applications, including optoelectronics and nanotechnology.

Innovative Uses

  • Optoelectronic Devices : this compound derivatives have been explored for use in optoelectronic devices due to their ability to form stable complexes with organic materials .
  • Nanomaterials : The synthesis of boron-based nanomaterials using this compound has been reported, showcasing its potential in developing advanced materials for electronic and photonic applications .

Environmental Applications

Water Treatment Studies
this compound has also been studied for its potential role in water treatment processes. Research indicates that it can be used effectively in the removal of certain organic pollutants from water sources.

StudyMethodFindings
NASA Technical ReportJar TestingDemonstrated effective removal rates of organic contaminants using enhanced coagulation techniques involving this compound .
Environmental Impact AssessmentCase StudyEvaluated the treatability of this compound in various water samples, showing promising results in reducing dissolved organic matter (DOM) .

Mechanism of Action

The mechanism by which pentaborane exerts its effects is primarily through its high reactivity. As a reducing agent, it donates electrons to other substances, facilitating various chemical reactions. Its high reactivity with oxygen and other materials makes it a powerful and potentially dangerous compound .

Comparison with Similar Compounds

Comparison with Similar Boron Hydrides

Boron hydrides exhibit diverse structural and chemical properties. Below, pentaborane(9) is compared with diborane (B₂H₆), decaborane (B₁₀H₁₄), and this compound(11) (B₅H₁₁).

Table 1: Key Properties of this compound(9) and Related Compounds

Property This compound(9) (B₅H₉) Diborane (B₂H₆) Decaborane (B₁₀H₁₄) This compound(11) (B₅H₁₁)
State at RT Liquid Gas Solid Liquid (unstable)
Structure Tetragonal pyramid Bridge structure Closed polyhedron Unknown (unstable)
Stability Moderately stable Stable under controlled conditions Highly stable Decomposes at RT
Toxicity Neurotoxic Respiratory irritant Moderate toxicity Not well studied
Applications Rocket fuel, precursor to metallaboranes Semiconductor doping Solid propellant additive None (unstable)

Structural and Bonding Differences

  • This compound(9) vs. Diborane : Diborane has a simpler bridge structure with two bridging hydrogens (B₂H₆), whereas this compound(9) features a 3D tetragonal pyramid with terminal and bridging hydrogens, leading to greater electron deficiency in the basal plane . This difference makes this compound(9) more reactive toward bases and electrophiles .
  • This compound(9) vs. Decaborane : Decaborane (B₁₀H₁₄) adopts a closed polyhedral structure, making it a stable solid at room temperature. In contrast, this compound(9)’s open structure contributes to its volatility and reactivity .
  • This compound(9) vs. This compound(11) : this compound(11) (B₅H₁₁) is a less stable isomer that decomposes spontaneously at room temperature, limiting its practical applications .

Reactivity and Chemical Behavior

  • Pyrophoricity : this compound(9) ignites spontaneously in air, similar to diborane, but with a distinctive green flame . Decaborane, being a solid, is less prone to rapid oxidation .
  • Lewis Acidity : this compound(9) forms stable adducts with Lewis bases (e.g., trimethylphosphine), a property exploited in synthesizing metallaboranes . Diborane also reacts with Lewis bases but requires milder conditions .
  • Thermal Decomposition : Diborane decomposes into higher boranes (e.g., this compound(9) and decaborane) over time, complicating its storage .

Q & A

Basic Research Questions

Q. What are the key structural features of pentaborane(9) (B₅H₉), and how are they experimentally determined?

this compound(9) has a square pyramidal structure with a boron atom at the apex and four boron atoms forming the base. Experimental determination relies on:

  • X-ray photoelectron spectroscopy (XPS) : Measures B 1s binding energies to infer electronic structure .
  • Near-infrared (NIR) spectroscopy : Analyzes B–H bond vibrations to calculate bond energies and force constants .
  • Electron diffraction : Historically resolved the bridge structure, disproving earlier ethane-like analogies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Engineering controls : Use nitrogen-purged storage containers, explosion-proof electrical systems, and local exhaust ventilation .
  • Personal protective equipment (PPE) : Wear flame-resistant clothing, gloves, and respiratory protection to prevent inhalation or skin contact .
  • Emergency measures : Install eyewash stations, emergency showers, and dry chemical fire extinguishers (e.g., sand, lime) .
  • Training : Mandatory protocols for spill management and air monitoring to detect explosive concentrations (>0.5% in air) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s reactivity and stability?

  • Gas-phase ion energetics : Quantifies ionization potentials and bond dissociation energies .
  • NIR spectroscopy : Resolves overtone frequencies of B–H bonds to derive force constants and bond distances .
  • Mass spectrometry : Identifies fragmentation patterns and isotopic signatures .

Advanced Research Questions

Q. How can researchers design experiments to calculate the heat of formation of liquid this compound(9)?

A stepwise methodology includes:

  • Combustion calorimetry : Measure enthalpy changes from reactions like B₅H₉(l) + O₂(g) → B₂O₃(s) + H₂O(l) .
  • Comparative analysis : Use known heats of formation for diborane (B₂H₆) and decaborane (B₁₀H₁₄) to establish trends in boron hydrides .
  • Computational validation : Apply density functional theory (DFT) to reconcile experimental and theoretical values .

Q. How can contradictions in combustion data from this compound-based propulsion studies be resolved?

  • Controlled-environment testing : Replicate hypergolic ignition with oxidizers (e.g., N₂O₄) in nitrogen-purged chambers to minimize air interference .
  • Data normalization : Account for impurities (e.g., diborane or decaborane) in fuel samples using gas chromatography .
  • Cross-validation : Compare results from turbojet combustor trials (e.g., Project Zip) with static firing tests .

Q. What methodologies assess delayed neurotoxicity from this compound exposure in animal models?

  • Inhalation studies : Expose rodents to 1–20 ppm this compound vapor and monitor symptom onset (e.g., seizures, memory loss) over 48 hours .
  • Biomarker analysis : Measure liver enzyme levels (e.g., ALT, AST) and brain histopathology post-exposure .
  • Behavioral assays : Use maze tests to evaluate cognitive deficits linked to hippocampal damage .

Q. How is decaborane synthesized from this compound, and what are the key reaction intermediates?

  • Catalytic coupling : React B₅H₉ with diborane (B₂H₆) in the presence of AlCl₃ at 300°C and 10 atm to form B₁₀H₁₄ .
  • Mechanistic insights : Trace intermediates via in situ NMR spectroscopy and isotopic labeling .

Q. What challenges arise in analyzing hypergolic reactions between this compound and oxidizers like N₂O₄?

  • Pyrophoric hazards : Use remote-controlled ignition systems to prevent spontaneous combustion during mixing .
  • Reaction kinetics : Employ high-speed cameras and pressure sensors to capture microsecond-scale ignition delays .
  • Byproduct identification : Detect toxic intermediates (e.g., boron oxides, HNO₃) using FTIR spectroscopy .

Q. How can near-infrared spectroscopy determine bond energies in this compound?

  • Spectral deconvolution : Assign peaks to specific B–H stretching and bending modes .
  • Force constant calculations : Apply Hooke’s law to derive bond strengths from vibrational frequencies .
  • Comparative benchmarks : Cross-reference with deuterated analogs (e.g., B₅D₉) to validate assignments .

Q. What computational methods predict the electronic structure of this compound clusters?

  • Molecular orbital theory : Analyze frontier orbitals to explain Lewis acidity and adduct formation (e.g., with trimethylphosphine) .
  • DFT simulations : Model dipole moments (e.g., 2.13 D for B₅H₉) and polarizabilities to predict solvent interactions .
  • XPS correlation : Align computed B 1s binding energies with experimental data (Table I in ).

Properties

IUPAC Name

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1
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InChI Key

AIGRXSNSLVJMEA-FQEVSTJZSA-N
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Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Isomeric SMILES

CCO[P@@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C14H14NO4PS
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Molecular Weight

323.31 g/mol
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Physical Description

Pentaborane appears as a clear colorless liquid with a pungent odor like sour milk. Freezing point -52.9 °F (-46.6 °C). Boiling point 136.4 °F (58 °C). Decomposition temperature 302 °F (150 °C). Vapors toxic both under prolonged exposure to low concentrations and short exposure to high concentrations. Density 0.61 g / cm3. Under prolonged exposure to intense heat the containers may rupture violently and rocket., Colorless liquid with a pungent odor like sour milk; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor like sour milk.
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Boiling Point

140 °F at 760 mmHg (EPA, 1998), 60 °C, 140 °F
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Flash Point

86 °F (EPA, 1998), 86 °F, 86 °F (30 °C) (closed cup) /table/, 30 °C c.c.
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Solubility

Reacts with water (NIOSH, 2023), Solubility in water: reaction, Reacts
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Density

0.61 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.61 at 0 °C/4 °C, Density (at 0-4 °C): 0.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3, 0.62
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Vapor Density

2.2, Relative vapor density (air = 1): 2.2
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Vapor Pressure

171 mmHg at 68 °F (EPA, 1998), 171.0 [mmHg], Vapor pressure: 1kPa (7.5 mm Hg) at -34.8 °C; 10 kPa (75 mm Hg) at 3.8 °C; 100 kPa (750 mm Hg) at 57.6 °C, 171 mm Hg at 20 °C; 66 mm Hg at 0 °C, Vapor pressure, kPa at 20 °C: 22.8, 171 mmHg
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Color/Form

Colorless liquid.

CAS No.

19624-22-7, 65580-80-5
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Melting Point

-51.9 °F (EPA, 1998), -46.6 °C, -47 °C, -52 °F
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Record name PENTABORANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819
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Explanation Creative Commons CC BY 4.0
Record name PENTABORANE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Pentaborane
Source The National Institute for Occupational Safety and Health (NIOSH)
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